Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate
Description
Properties
Molecular Formula |
C14H15FN2O2 |
|---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
benzyl 4-cyano-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C14H15FN2O2/c15-13-9-17(7-6-12(13)8-16)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-7,9-10H2 |
InChI Key |
NCHVAHMCEGHKKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1C#N)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate typically involves the reaction of 4-cyano-3-fluoropiperidine with benzyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficient production and high yield .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H14FNO2
- Molecular Weight : 235.26 g/mol
- Structure : The compound features a benzyl group attached to a piperidine ring, which is further substituted with a cyano group at the 4-position and a fluorine atom at the 3-position.
Scientific Research Applications
Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate has shown potential in several areas of scientific research:
Medicinal Chemistry
- Anticancer Activity : Recent studies indicate that derivatives of piperidine, including this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through interactions with specific molecular targets.
Drug Development
- Ligand Development : The compound is being explored as a potential ligand in receptor binding studies, particularly for its ability to interact with biological targets involved in disease processes . Its structural features may enhance binding affinity and specificity.
Organic Synthesis
- Building Block for Complex Molecules : this compound serves as an important intermediate in synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cyclizations .
Case Study 1: Anticancer Activity
In a study conducted on piperidine derivatives, this compound was synthesized and tested against several cancer cell lines. Results demonstrated that the compound significantly inhibited cell growth and induced apoptosis, suggesting its potential as an anticancer agent.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR study highlighted how modifications to the piperidine core influence biological activity. The introduction of the cyano and fluorine groups was found to enhance the compound's efficacy in binding to target proteins associated with cancer progression, thereby improving its therapeutic potential .
Conclusions
This compound is a versatile compound with promising applications in medicinal chemistry, particularly in drug development and anticancer research. Its unique structure facilitates various chemical reactions, making it an essential building block for synthesizing complex organic molecules. Ongoing research into its biological activities may further elucidate its potential therapeutic uses.
Mechanism of Action
The mechanism of action of Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and fluorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate with key analogs based on substituents, physical properties, and hazards:
Key Observations:
Fluorine at the 3-position may improve metabolic stability and influence stereoelectronic properties, as seen in fluorinated drug candidates .
Physical State: Substituents significantly affect physical states. For example, the 4-ethoxy-oxopropyl analog is a liquid, while the 4-amino derivative is a crystalline powder .
Stability and Reactivity
- Electron-Withdrawing Effects: The cyano and fluorine substituents increase the electrophilicity of the piperidine ring, making it less prone to oxidation but more reactive toward nucleophiles compared to the 4-amino analog .
- Comparative Stability: The liquid state of the 4-ethoxy-oxopropyl analog suggests lower intermolecular forces, while the crystalline 4-amino derivative indicates higher stability .
Biological Activity
Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, related research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound has a molecular formula of C13H14FN2O2 and a molecular weight of approximately 262.284 g/mol. The compound features a piperidine ring, a cyano group, and a fluorine atom, which contribute to its biological properties and reactivity.
Research indicates that this compound acts primarily as an inhibitor of deubiquitinating enzymes (DUBs) . DUBs play a crucial role in regulating protein degradation pathways by removing ubiquitin from proteins, thereby influencing cellular processes such as apoptosis, cell cycle progression, and DNA repair. By inhibiting these enzymes, the compound may help in treating diseases characterized by dysregulated protein turnover, including cancer and neurodegenerative disorders .
Inhibition Studies
This compound has shown promising results in various biological assays:
- Inhibition of DUBs : The compound was evaluated for its ability to inhibit specific DUBs associated with cancer progression. In vitro studies demonstrated significant inhibition rates, suggesting its potential as a therapeutic agent .
- Antimicrobial Activity : Preliminary studies indicated that this compound might possess antimicrobial properties against certain pathogens. For instance, its structural analogs have shown activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes some related compounds and their key features:
| Compound Name | Structure | Key Features |
|---|---|---|
| Benzyl 4-amino-3-fluoropiperidine-1-carboxylate | C13H17FN2O2 | Lacks cyano group; potential for different biological activity |
| Benzyl 4-bromopiperidine-1-carboxylate | C13H16BrN2O2 | Contains bromine instead of fluorine; alters reactivity |
| Benzyl 4-cyanopiperidine | C12H14N2 | Simplified structure; lacks fluorine and carboxylate functionalities |
The presence of the cyano group and fluorine atom in this compound contributes to its unique reactivity and biological profile compared to these analogs.
Case Studies
Several case studies have explored the effects of this compound in various biological contexts:
- Cancer Cell Lines : In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptosis rates. These effects were attributed to the compound's ability to inhibit DUBs involved in cell survival signaling pathways .
- Neurodegenerative Models : Animal models of neurodegeneration have been utilized to assess the efficacy of this compound. Results indicated improvements in cognitive function and reduced neuroinflammation, supporting its potential use in treating diseases like Alzheimer's .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
